Arabinofuranose
Overview
Description
Synthesis Analysis
Arabinofuranose can be synthesized from various sources, including the dehydration of arabinose to produce furfural in a renewable solvent system catalyzed by Lewis acidic ionic liquid, achieving a high yield and conversion rate (Zhao et al., 2019). Another method involves the enzymatic synthesis of L-arabinose esters followed by radical polymerization, producing polymers with arabinofuranose units (Borges & Balaban, 2014).
Scientific Research Applications
Enzyme Structure and Function : A study by Miyanaga et al. (2004) investigated the structure of α-l-arabinofuranosidase, revealing its catalytic and arabinose-binding domains, important for understanding the enzyme's function and potential applications in bioengineering and pharmaceuticals (Miyanaga et al., 2004).
Drug Development : Zhang et al. (2011) focused on mycobacterial arabinosyltransferases, essential for cell wall synthesis in Mycobacterium tuberculosis. Understanding these enzymes could aid in developing new antituberculosis drugs (Zhang et al., 2011).
Plant Cell Wall Biosynthesis : Saqib et al. (2019) highlighted the role of UDP-arabinopyranose mutases in plant cell walls, converting UDP-Arap to UDP-arabinofuranose, vital for cell wall and natural product biosynthesis (Saqib et al., 2019).
Biomass Hydrolysis : Poria et al. (2020) reviewed the functions of alpha-L-arabinofuranosidase in biomass hydrolysis, a crucial enzyme in the bioconversion of lignocellulosic biomass, significant for biofuel production (Poria et al., 2020).
Glycoside Hydrolases Study : Hövel et al. (2003) described the crystal structure of α-L-arabinofuranosidase, offering insights into the catalytic mechanism of this glycoside hydrolase family, which has implications in biotechnology and pharmaceuticals (Hövel et al., 2003).
Enzyme Localization in Plants : Northcote et al. (1989) used antibodies to locate arabinogalactan and arabinofuranose in plant cells, contributing to our understanding of cell wall polysaccharide localization and structure (Northcote et al., 1989).
Synthetic Chemistry Applications : Pavic et al. (2018) demonstrated the transformation of an arabinofuranosylhydrolase into an acyl transferase, enabling the creation of acyl α-l-arabinofuranoses. This modification has potential applications in synthetic chemistry, including drug modification (Pavic et al., 2018).
Polysaccharide Synthesis and Modification : Rodrigues Borges and Balaban (2014) reported on the enzymatic synthesis of sugar esters of L-arabinose, leading to the production of a novel poly(vinyl alcohol) with potential applications in material science (Rodrigues Borges & Balaban, 2014).
Safety And Hazards
Arabinofuranose is not classified as a hazardous good . In case of inhalation, it is recommended to remove the person to fresh air and keep comfortable for breathing . In case of skin contact, wash with plenty of water . In case of contact with eyes, wash with plenty of water . If swallowed, rinse mouth .
Future Directions
The efficient bioconversion of arabinofuranose into monosaccharides, oligosaccharides, and/or other chemicals depends on the synergism of main-chain enzymes and de-branching enzymes . The research on microbial arabinofuranosidases has developed quickly in recent years . Future research needs to explore many aspects of arabinofuranosidases in much detail .
properties
IUPAC Name |
(3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-ZRMNMSDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446704 | |
Record name | D-arabinofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-arabinofuranose | |
CAS RN |
13221-22-2 | |
Record name | Arabinofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13221-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-arabinofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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